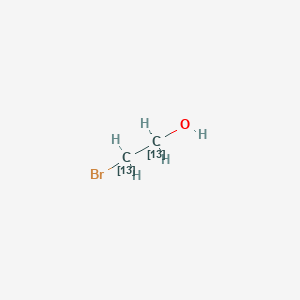

2-Bromo(1,2-13C2)ethanol

Description

Importance of Carbon-13 (¹³C) Isotopes in Tracing and Mechanistic Studies

Carbon-13 (¹³C) is a natural, stable isotope of carbon that accounts for approximately 1.1% of all carbon on Earth. wikipedia.org Its nucleus contains six protons and seven neutrons. wikipedia.org The key advantage of ¹³C is that it is non-radioactive and possesses a nuclear spin, making it detectable by NMR spectroscopy. moravek.comwikipedia.org This allows for detailed investigation into the structure of carbon-containing molecules. wikipedia.org

In tracing and mechanistic studies, ¹³C-labeled compounds are used as tracers to elucidate biochemical pathways and analyze metabolic flux. moravek.comnih.gov When a ¹³C-labeled substrate is introduced into a biological system, researchers can follow its path and transformations in real-time. moravek.com This provides a precise map of metabolic reactions, which is crucial for understanding diseases and developing targeted therapies. moravek.com The use of ¹³C labeling, combined with high-resolution mass spectrometry, enables the precise localization and quantification of the isotope within biomolecules, offering a powerful tool for understanding biosynthesis, remodeling, and degradation processes. diagnosticsworldnews.com

Contextualizing 2-Bromoethanol (B42945) as a Versatile Synthetic Intermediate

2-Bromoethanol, also known as ethylene (B1197577) bromohydrin, is a halogenated alcohol with the chemical formula BrCH₂CH₂OH. sigmaaldrich.com It is a colorless liquid that serves as a highly versatile building block in organic synthesis. mendelchemicals.com Its utility stems from the presence of two reactive functional groups: a bromine atom and a hydroxyl group on adjacent carbons. jayfinechem.com This structure allows it to undergo a wide variety of chemical transformations, including nucleophilic substitution, oxidation, and esterification. nbinno.com

Due to its reactivity, 2-bromoethanol is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. mendelchemicals.comnbinno.comguidechem.com For instance, it is employed as a starting material for producing anti-cancer drugs, anti-inflammatory agents, and antibiotics. nbinno.com Its ability to introduce a 2-bromoethyl or 2-hydroxyethyl moiety into other molecules makes it a valuable reagent for creating more complex chemical structures. guidechem.com

Rationale for Investigating 2-Bromo(1,2-¹³C₂)ethanol in Advanced Academic Research

The investigation of 2-Bromo(1,2-¹³C₂)ethanol stems from the convergence of the principles of isotopic labeling and the synthetic utility of the parent molecule. By replacing both carbon atoms with their stable ¹³C isotopes, a unique molecular marker is created. This doubly labeled compound, Br(¹³CH₂)₂OH, has a distinct molecular weight that is two mass units greater than its unlabeled counterpart, allowing for clear differentiation in mass spectrometry analysis. wikipedia.orgisotope.com

This isotopic signature makes 2-Bromo(1,2-¹³C₂)ethanol an invaluable tool in advanced research. It is particularly useful as an internal standard in quantitative analyses, where a known amount of the labeled compound is added to a sample to improve the accuracy and precision of measurements. researchgate.net Furthermore, it serves as a labeled precursor for the synthesis of more complex ¹³C-labeled molecules. researchgate.net These resulting molecules can then be used in sophisticated metabolic flux analysis experiments, environmental tracing studies, and in elucidating complex reaction mechanisms where the fate of the carbon backbone is of critical interest. nih.govisotope.comosti.gov The use of [1,2-¹³C₂]glucose, a similarly doubly-labeled tracer, has been shown to provide the most precise estimates for glycolysis and other key metabolic pathways. nih.gov

Physicochemical Properties

The following tables provide key data for both standard 2-Bromoethanol and its isotopically labeled form, 2-Bromo(1,2-¹³C₂)ethanol.

Table 1: Properties of 2-Bromoethanol

Explore the data for the unlabeled compound.

| Property | Value | Source(s) |

| CAS Number | 540-51-2 | sigmaaldrich.commendelchemicals.com |

| Molecular Formula | BrCH₂CH₂OH | sigmaaldrich.commendelchemicals.com |

| Molecular Weight | 124.96 g/mol | sigmaaldrich.commendelchemicals.com |

| Appearance | Colorless liquid | solubilityofthings.comlifechempharma.com |

| Density | 1.763 g/mL at 25 °C | sigmaaldrich.commendelchemicals.com |

| Boiling Point | 56-57 °C at 20 mmHg | sigmaaldrich.commendelchemicals.com |

| Refractive Index | n20/D 1.492 | sigmaaldrich.com |

| Water Solubility | Soluble | solubilityofthings.com |

Table 2: Properties of 2-Bromo(1,2-¹³C₂)ethanol

Explore the data for the ¹³C labeled compound.

| Property | Value | Source(s) |

| CAS Number | 84508-51-0 | isotope.comchemsrc.com |

| Molecular Formula | Br(¹³CH₂)₂OH | isotope.com |

| Molecular Weight | 126.95 g/mol | isotope.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Chemical Purity | ≥95% | isotope.com |

| Appearance | Colorless to Pale Yellow Liquid | chemicalbook.com |

| Density | 1.791 g/mL | chemsrc.com |

| Boiling Point | 56-57 °C at 20 mmHg | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLCZOVUSADOIV-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493929 | |

| Record name | 2-Bromo(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84508-51-0 | |

| Record name | 2-Bromo(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethanol-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1,2 13c2 Ethanol

Precursor Synthesis Strategies for ¹³C₂-Enrichment

The enrichment of the C₂ backbone with two ¹³C atoms is the key step in producing the desired labeled ethanol (B145695) precursor. This is achieved either by constructing the molecule from single-carbon ¹³C sources or by exchanging existing ¹²C atoms with ¹³C isotopes in a pre-formed molecule.

A primary and economically viable strategy for synthesizing doubly carbon-13 labeled compounds is to start from fundamental ¹³C sources and build the carbon skeleton. This de novo synthesis ensures precise and high-level incorporation of the isotopes.

The most cost-effective and readily available source of carbon-13 is elemental ¹³C carbon. A versatile approach for creating ¹³C₂-labeled organic molecules begins with the synthesis of doubly labeled calcium carbide (Ca¹³C₂). This process involves the reaction of elemental ¹³C with calcium, converting the solid carbon source into a highly useful C₂ building block. This method provides a foundational step for a wide range of isotope-labeling syntheses.

Once Ca¹³C₂ is synthesized, it serves as a robust and convenient source for generating ¹³C₂-acetylene (¹³C₂H₂). The reaction of calcium carbide with water to produce acetylene (B1199291) is a well-established industrial process. In the context of isotope labeling, reacting Ca¹³C₂ with water (H₂O) or deuterium (B1214612) oxide (D₂O) allows for the in situ generation of ¹³C₂-acetylene or its deuterated analogue, respectively. This method avoids the storage and transportation of flammable acetylene gas, making it a safer and more practical approach. The ¹³C₂-acetylene generated is a universal ¹³C₂ unit that can be used in a multitude of atom-economic organic transformations, including cycloadditions and the synthesis of functionalized vinyl derivatives.

Table 1: Generation of ¹³C₂-Acetylene

| Reactant | Reagent | Product | Significance |

|---|

From the versatile ¹³C₂-acetylene synthon, other critical C₂ precursors like ¹³C₂-ethanol and ¹³C₂-ethylene oxide can be synthesized. A mild and convenient method for producing ¹³C₂-ethanol involves the hydration of ¹³C₂-acetylene to form ¹³C₂-acetaldehyde, which is subsequently reduced using a reagent like sodium borohydride (B1222165) (NaBH₄) and then hydrolyzed to yield ¹³C₂-ethanol. This multi-step process can achieve yields of over 50% based on the initial amount of Ba¹³CO₃ used to produce the ¹³C source material.

Alternatively, ¹³C₂-ethanol can serve as a starting material for ¹³C₂-ethylene oxide. Green chemistry routes are being explored for the direct, one-pot transformation of bio-ethanol into bio-ethylene oxide, and these principles can be applied to the isotopically labeled analogue. Another pathway involves the electrochemical oxidation of ethanol to 2-chloroethanol, which then undergoes alkaline cyclization to form ethylene (B1197577) oxide. Applying this to ¹³C₂-ethanol would yield the desired ¹³C₂-ethylene oxide.

Isotopic exchange methods offer an alternative to de novo synthesis, aiming to replace ¹²C atoms with ¹³C atoms in an existing molecule. While highly effective for hydrogen/deuterium exchange, direct carbon-carbon exchange is significantly more challenging.

Catalytic systems have been developed that show high efficiency for isotopic exchange at specific positions in alcohol derivatives. A notable example is the iridium(III)-bipyridonate-catalyzed hydrogen/deuterium (H/D) isotope exchange of alcohols, which uses deuterium oxide (D₂O) as the deuterium source. This method enables the direct and chemoselective deuteration of primary and secondary alcohols, including ethanol, selectively at the α-position (the carbon bearing the hydroxyl group).

The mechanism for this process involves several key steps:

Dehydrogenation: The iridium catalyst facilitates the dehydrogenation of the alcohol to form a carbonyl intermediate.

Isotope Exchange on the Catalyst: The resulting [Irᴵᴵᴵ–H] species exchanges its hydride with a deuteride from the D₂O source, forming an [Irᴵᴵᴵ−D] species.

Deuteration: The iridium-deuteride species then deuterates the carbonyl intermediate to yield the α-deuterated alcohol product.

This catalytic cycle has been successfully applied to a variety of functionalized alcohols and pharmaceutical compounds. While this specific system is designed for deuteration, it exemplifies a catalytic approach for isotopic exchange in ethanol derivatives. The development of analogous catalytic systems for direct C-H to C-¹³C bond activation or C-C bond cleavage and re-formation would be required for direct ¹³C exchange, which represents a significant synthetic challenge.

Table 2: Iridium-Catalyzed α-Deuteration of Primary Alcohols

| Substrate | Catalyst | Deuterium Source | Position of Deuteration | Deuterium Incorporation |

|---|---|---|---|---|

| Primary Alcohols | 1 mol% Ir-1 | D₂O | α-position | 97% D |

Isotopic Exchange Methods for Carbon-13 Incorporation

Multi-step Sequences for Site-Specific ¹³C Labeling

The foundational step in synthesizing 2-Bromo(1,2-¹³C₂)ethanol is the preparation of ethanol labeled with ¹³C at both carbon positions (Ethanol-1,2-¹³C₂). A common and effective method begins with a simple, labeled, one-carbon source like Barium Carbonate (Ba¹³CO₃) and proceeds through several key transformations.

A novel and convenient method for this synthesis involves the following sequence:

Acetylene Formation: Labeled acetylene (¹³C₂) is first prepared from Ba¹³CO₃ using a lithium-based method.

Hydration to Acetaldehyde (B116499): The resulting ¹³C₂-acetylene undergoes hydration to form ¹³C₂-acetaldehyde.

Reduction to Ethanol: The labeled acetaldehyde is then reduced, typically using a reducing agent like Sodium Borohydride (NaBH₄), and subsequently hydrolyzed to yield the desired ¹³C₂-ethanol.

This synthetic route has been shown to produce ¹³C₂-ethanol with a yield exceeding 50% based on the initial amount of Ba¹³CO₃. The final product achieves high chemical purity (>99%) and a ¹³C abundance of over 95%, making it an excellent precursor for subsequent bromination steps.

Bromination Pathways for the Introduction of Bromine

With ¹³C₂-labeled precursors in hand, various bromination methods can be employed to synthesize the final product. The choice of method depends on the specific labeled starting material, whether it be ethanol, ethylene oxide, or ethylene.

One of the most high-yielding and convenient methods for preparing 2-bromoethanol (B42945) involves the acid-catalyzed ring-opening of ethylene oxide. chemicalbook.comorgsyn.org This procedure is directly applicable to its isotopically labeled analogue, ¹³C₂-Ethylene Oxide.

The reaction involves bubbling ¹³C₂-Ethylene Oxide gas through a cooled solution of concentrated hydrobromic acid (HBr). chemicalbook.comorgsyn.org The epoxide ring, protonated by the strong acid, becomes susceptible to nucleophilic attack by the bromide ion. This Sₙ2-type reaction occurs with anti-opening of the ring. study.comresearchgate.net The temperature must be carefully maintained below 10°C to prevent lower yields. orgsyn.org Following the reaction, the excess acid is neutralized, and the product is extracted. This method can achieve yields as high as 87-92%. chemicalbook.comorgsyn.org

Alternatively, ¹³C₂-labeled ethanol can be converted to 2-bromo(1,2-¹³C₂)ethanol using hydrobromic acid, although this is generally less efficient than methods involving phosphorus tribromide and can be complicated by carbocation rearrangements in more complex alcohols. byjus.com

Table 1: Reaction Conditions for HBr with ¹³C₂-Ethylene Oxide

| Reactant 1 | Reactant 2 | Reaction Temperature | Duration | Reported Yield | Reference |

|---|---|---|---|---|---|

| ¹³C₂-Ethylene Oxide (3 moles) | 46% Hydrobromic Acid (4.56 moles) | < 10°C | ~2.5 hours addition, 1 hour stirring | 87-92% | chemicalbook.comorgsyn.org |

The reaction of a primary alcohol with phosphorus tribromide (PBr₃) is a classic and effective method for converting it into the corresponding alkyl bromide. byjus.comguidechem.com This reaction is well-suited for the bromination of ¹³C₂-labeled ethanol.

The mechanism involves the nucleophilic oxygen of the alcohol attacking the electrophilic phosphorus atom of PBr₃. youtube.comyoutube.com This converts the hydroxyl group into an excellent leaving group. A bromide ion, displaced in the initial step, then acts as a nucleophile in an Sₙ2 reaction, attacking the alpha-carbon and displacing the phosphite group to form the bromoalkane. quora.comyoutube.com This method is advantageous as it typically avoids the carbocation rearrangement issues that can occur with HBr. byjus.com The reaction produces bromoethane and phosphorous acid as a byproduct. brainly.inaskfilo.com

Another viable synthetic route starts with ¹³C₂-labeled ethylene. The reaction of ethylene with bromine water is known to produce 2-bromoethanol (an ethylene bromohydrin) alongside ethylene dibromide as a major byproduct. chemicalbook.comprepchem.com

In this process, ¹³C₂-ethylene gas is passed through an ice-cold solution of bromine in water. prepchem.com The reaction proceeds via the formation of a cyclic bromonium ion intermediate from the labeled ethene. This intermediate is then attacked by a water molecule, which is present in high concentration, leading to the formation of the bromohydrin. chemicalbook.com However, bromide ions also compete as nucleophiles, leading to the significant formation of 1,2-dibromoethane-¹³C₂. prepchem.com

Table 2: Product Distribution from Reaction of Ethene with Bromine Water

| Product | Percentage of Bromine Converted | Reference |

|---|---|---|

| 2-Bromoethanol | 54.4% | chemicalbook.comprepchem.com |

| Ethylene Dibromide | 37.5% | chemicalbook.comprepchem.com |

This method can also be viewed as the direct addition of hypobromous acid (HOBr), which is formed in situ from bromine and water, across the double bond of the ¹³C₂-alkene. orgsyn.org

Isolation and Purification Strategies for 2-Bromo(1,2-¹³C₂)ethanol

Regardless of the synthetic pathway chosen, the final product must be isolated from the reaction mixture and purified to remove byproducts, unreacted starting materials, and solvents.

A multi-step workup procedure is typically employed for the purification of 2-bromoethanol. chemicalbook.comorgsyn.org

Neutralization: The reaction mixture, particularly from acid-catalyzed reactions, is first neutralized, often with sodium carbonate. chemicalbook.comorgsyn.org

Salting Out: The aqueous layer is saturated with a salt, such as sodium sulfate or sodium chloride, to decrease the solubility of the organic product and promote its separation. chemicalbook.comprepchem.com

Solvent Extraction: The product is extracted from the aqueous solution using an organic solvent, commonly diethyl ether. orgsyn.orgprepchem.com Multiple extractions are performed to maximize recovery. orgsyn.org

Drying: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate to remove residual water. chemicalbook.comorgsyn.org

Distillation: After removing the extraction solvent by evaporation, the final product is purified by distillation under reduced pressure. orgsyn.orgguidechem.com Distillation at atmospheric pressure can cause decomposition. orgsyn.org

For isotopically labeled compounds, where separation from any unlabeled counterparts is crucial, chromatographic methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) are particularly powerful. nih.gov These techniques can separate compounds based on very small differences in their physical properties, allowing for the enrichment of the desired labeled product to a high degree of isotopic purity. nih.gov

Spectroscopic Characterization and Isotopic Purity Assessment of 2 Bromo 1,2 13c2 Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic compounds. In the context of isotopically labeled molecules such as 2-Bromo(1,2-¹³C₂)ethanol, NMR provides detailed insights not only into the molecular structure but also into the position and extent of isotopic enrichment.

The presence of two adjacent ¹³C nuclei in 2-Bromo(1,2-¹³C₂)ethanol introduces specific features in the ¹³C NMR spectrum that are absent in the unlabeled isotopologue. The direct observation of carbon-carbon couplings and the altered multiplicity of signals are key characteristics of its spectrum.

The chemical shift in ¹³C NMR is sensitive to the local electronic environment of the carbon atom. libretexts.org In 2-Bromo(1,2-¹³C₂)ethanol, two distinct signals are expected, corresponding to the two carbon atoms in different chemical environments.

C1 (-CH₂Br) : This carbon is directly bonded to the highly electronegative bromine atom. This proximity causes a significant deshielding effect, pulling electron density away from the carbon nucleus. udel.edu Consequently, the C1 carbon is expected to resonate at a higher chemical shift (further downfield). For the similar compound bromoethane, the carbon attached to the bromine has a chemical shift of approximately 27.9 ppm. docbrown.info

C2 (-CH₂OH) : This carbon is attached to an electronegative oxygen atom. While oxygen is also deshielding, its effect is generally less pronounced than that of bromine in this context. Therefore, the C2 carbon will resonate at a lower chemical shift compared to C1. In unlabeled 2-bromoethanol (B42945), the carbon attached to the hydroxyl group appears at approximately 63.5 ppm, while the carbon attached to the bromine is at about 35.5 ppm.

The isotopic labeling itself does not significantly alter the chemical shifts. The primary determinant of the chemical shift remains the electronic environment dictated by the neighboring atoms and functional groups. libretexts.org

Table 1: Expected ¹³C NMR Chemical Shifts for 2-Bromo(1,2-¹³C₂)ethanol

| Carbon Position | Attached Group | Expected Chemical Shift (δ) in ppm |

|---|---|---|

| C1 | -CH₂Br | ~35.5 |

Note: Values are based on typical shifts for the functional groups and may vary depending on solvent and experimental conditions.

A significant feature of the ¹³C NMR spectrum of a doubly ¹³C-labeled compound like 2-Bromo(1,2-¹³C₂)ethanol is the presence of spin-spin coupling between the adjacent ¹³C nuclei. wikipedia.org This coupling, denoted as ¹J(C,C), splits each carbon signal into a doublet. The magnitude of this one-bond coupling constant is typically in the range of 30-70 Hz for sp³-sp³ hybridized carbons.

The analysis of ¹³C-¹³C coupling constants can provide valuable information about the conformation and bonding within the molecule. nih.gov For instance, vicinal (three-bond) ¹³C-¹³C coupling constants are known to be dependent on the dihedral angle between the coupled nuclei, although these are not present in this specific molecule. nih.govrsc.org The direct one-bond coupling observed here confirms the integrity of the C-C bond in the isotopically labeled molecule.

In a proton-coupled ¹³C NMR spectrum, the signals are split by the attached protons according to the n+1 rule. bhu.ac.in For 2-Bromo(1,2-¹³C₂)ethanol, both carbon atoms are part of methylene (-CH₂) groups. Therefore, in a proton-coupled spectrum, each ¹³C signal would be observed as a triplet, due to coupling with the two attached protons (n=2, 2+1=3).

The magnitude of the one-bond proton-carbon coupling constant (¹J(C,H)) is typically between 125 and 150 Hz for sp³ hybridized carbons. This value can be influenced by the electronegativity of substituents. Additionally, smaller two-bond (²J(C,H)) and three-bond (³J(C,H)) couplings can be observed, providing further structural information. Due to the ¹³C-¹³C coupling, the resulting spectrum would be more complex, with each peak of the ¹³C-¹³C doublet being further split into a triplet by the attached protons.

Table 2: Expected NMR Splitting Patterns for 2-Bromo(1,2-¹³C₂)ethanol

| Spectrum Type | Observed Nucleus | Coupling Partner | Expected Multiplicity | Typical Coupling Constant (Hz) |

|---|---|---|---|---|

| Proton-Decoupled ¹³C | ¹³C | ¹³C | Doublet | ¹J(C,C) ≈ 30-70 |

| Proton-Coupled ¹³C | ¹³C | ¹H (geminal) | Triplet | ¹J(C,H) ≈ 125-150 |

Isotopically labeled compounds like 2-Bromo(1,2-¹³C₂)ethanol are instrumental in advanced NMR studies, particularly those involving hyperpolarization techniques designed to overcome the inherent low sensitivity of NMR spectroscopy. uniklinik-freiburg.de

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals without chemically altering the target molecule. uniklinik-freiburg.dersc.org The method involves the temporary binding of a substrate and parahydrogen (a nuclear spin isomer of H₂) to a metal catalyst. This interaction facilitates the transfer of spin order from parahydrogen to the substrate, leading to signal enhancements of several orders of magnitude. semanticscholar.org

While direct SABRE is highly effective for polarizing nuclei like ¹H and ¹⁵N, polarizing ¹³C nuclei often requires a modified approach known as SABRE-Relay. In this two-step process, polarization is first transferred from parahydrogen to a "carrier" molecule (like an amine). This hyperpolarized carrier then transfers the polarization to the target substrate, such as ¹³C-labeled ethanol (B145695), in a subsequent step. researchgate.net

Studies have successfully demonstrated the SABRE-Relay hyperpolarization of [1-¹³C]-ethanol and [2-¹³C]-ethanol. researchgate.net This technique allows for the acquisition of high-sensitivity ¹³C NMR spectra from low-concentration samples in a short time. semanticscholar.org The use of biologically compatible solvents like ethanol and water is also being explored to extend the applications of SABRE to in vivo metabolic imaging and biomedical research. koreascience.krismrm.org The principles demonstrated with ¹³C-labeled ethanol are directly applicable to derivatives like 2-Bromo(1,2-¹³C₂)ethanol, opening avenues for its use as a sensitive probe in various chemical and biological systems.

Advanced NMR Techniques for Isotopic Studies of Ethanol and Derivatives

Reverse-DEPT Pulse Sequences for Enhanced Signal-to-Noise in 1H NMR with 13C Decoupling

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy of 13C-labeled compounds presents unique opportunities and challenges. The coupling between 1H and 13C nuclei (1JCH) splits the proton signals into doublets, known as 13C satellites. While these satellites confirm the presence of the 13C label, they can complicate the spectrum and reduce the signal-to-noise ratio of the primary peak. To overcome this, 1H NMR experiments are often performed with 13C decoupling, which collapses the satellites into a single, more intense peak. uky.edu

For enhanced sensitivity, particularly in samples with low concentrations, advanced pulse sequences like Reverse Distortionless Enhancement by Polarization Transfer (Reverse-DEPT) are utilized. The Reverse-DEPT pulse sequence is a powerful technique that transfers polarization from the highly abundant 1H nuclei to the less sensitive 13C nuclei and then detects the signal on the proton channel. nih.gov This indirect detection method significantly boosts the signal-to-noise ratio. When combined with 13C decoupling, the Reverse-DEPT sequence simplifies complex spectra while retaining high sensitivity. nih.gov This approach is particularly advantageous for eliminating strong solvent signals, like water, while clearly observing the proton signals of the labeled metabolite of interest. nih.gov

In the context of 2-Bromo(1,2-13C2)ethanol, a Reverse-DEPT experiment with 13C decoupling would allow for the clear and sensitive detection of the proton signals on the two labeled carbon atoms. This is crucial for verifying the structural integrity of the molecule and for quantitative applications where high precision is necessary.

| Technique | Primary Advantage | Application for this compound |

|---|---|---|

| Standard 1H NMR | Simplicity | Observation of 1H-13C coupling (satellites) |

| 1H NMR with 13C Decoupling | Spectral simplification, Increased S/N | Collapses satellites for clearer signal and easier integration |

| Reverse-DEPT with 13C Decoupling | Enhanced sensitivity and S/N | Ideal for dilute samples and precise quantification nih.gov |

Quantitative 13C NMR for Isotopic Distribution Determination

While 1H NMR is excellent for structural information, Quantitative 13C NMR (qNMR) is a direct and powerful method for determining the isotopic distribution and purity of 13C-labeled compounds. science.gov Unlike conventional 13C NMR, qNMR requires specific experimental parameters to ensure that the signal intensity is directly proportional to the number of 13C nuclei. Key considerations include using a long relaxation delay (D1) to allow for full recovery of magnetization between pulses and employing inverse-gated proton decoupling. hmc.edu Inverse-gated decoupling applies the proton decoupling field only during the acquisition of the signal, which suppresses the Nuclear Overhauser Effect (NOE) that can otherwise lead to inaccurate signal enhancement and quantification. hmc.eduandreas-brinkmann.net

| Carbon Position | Chemical Shift (ppm) | Integrated Signal Area (Normalized) | Calculated Isotopic Abundance (%) |

|---|---|---|---|

| C1 (-CH2Br) | ~34 | 1.00 | 99.2 |

| C2 (-CH2OH) | ~63 | 0.99 | 99.1 |

Mass Spectrometry (MS)

Mass spectrometry provides complementary information to NMR by offering highly precise mass measurements, which are essential for confirming isotopic incorporation and quantifying isotopic purity.

High-Resolution Mass Spectrometry for Precise Isotope Quantification

High-Resolution Mass Spectrometry (HRMS), particularly techniques like quadrupole/Orbitrap MS, is a cornerstone for the analysis of stable isotope-labeled compounds. escholarship.org HRMS provides exact mass measurements with high accuracy and resolving power, allowing for the differentiation of ions with very similar mass-to-charge ratios (m/z). This capability is crucial for distinguishing the 13C-labeled molecule from its unlabeled counterpart and from other potential isobaric interferences.

For this compound, HRMS can precisely measure the mass of the molecular ion. The theoretical exact mass of the unlabeled compound (12C2H579BrO) is different from the fully labeled isotopologue ([13C2]H579BrO). By measuring the accurate mass and comparing it to the theoretical value, HRMS confirms the incorporation of the two 13C atoms. Furthermore, stable isotope dilution methods using HRMS allow for precise quantification in complex samples. escholarship.org Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary measurement method capable of providing high-accuracy results that are traceable to SI units. researchgate.net

Isotopologue Analysis and Abundance Determination

Beyond confirming the presence of the label, mass spectrometry is used to determine the distribution of different isotopologues within a sample. An isotopologue is a molecule that differs only in its isotopic composition. For a sample of this compound, the primary species will be the one with two 13C atoms. However, small amounts of molecules with zero (M+0) or one (M+1) 13C atom may be present due to incomplete labeling.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS designed for high-precision measurements of isotope ratios. researchgate.netnih.gov By coupling a gas chromatograph (GC) to an IRMS system, the 13C/12C ratio of the purified ethanol compound can be determined with very high precision. researchgate.net The analysis of the relative intensities of the mass peaks corresponding to the different isotopologues allows for the calculation of the isotopic enrichment and the abundance of each species. This detailed analysis provides a complete picture of the isotopic purity of the labeled compound. thermofisher.com

| Isotopologue | Formula | Description | Expected Relative Abundance (%) |

|---|---|---|---|

| M+0 | 12CH2Br-12CH2OH | Unlabeled | <0.1 |

| M+1 | 13CH2Br-12CH2OH / 12CH2Br-13CH2OH | Singly labeled | ~1.0 |

| M+2 | 13CH2Br-13CH2OH | Doubly labeled | >99.0 |

Applications of 2 Bromo 1,2 13c2 Ethanol in Academic Research

As a Labeled Precursor in Complex Organic Synthesis

The presence of two distinct functional groups on adjacent ¹³C-labeled carbons makes 2-Bromo(1,2-¹³C₂)ethanol a highly effective starting material for creating a range of other labeled compounds. rsc.org

2-Bromo(1,2-¹³C₂)ethanol serves as a foundational building block for the synthesis of various other ¹³C₂-labeled molecules. The hydroxyl and bromo- groups can be selectively targeted to generate different functional groups, thereby expanding the toolkit of available labeled synthons. For example, the hydroxyl group can be oxidized to form [1,2-¹³C₂]bromoacetaldehyde or further to [1,2-¹³C₂]bromoacetic acid. Alternatively, intramolecular cyclization can yield [1,2-¹³C₂]ethylene oxide, a valuable labeled epoxide. These transformations allow the precise ¹³C₂-label to be carried into a wide array of chemical classes for further synthetic applications. researchgate.net

| Derivative Compound | Chemical Formula | Potential Synthetic Transformation | Application Area |

|---|---|---|---|

| [1,2-¹³C₂]Ethylene oxide | ¹³C₂H₄O | Base-induced intramolecular cyclization | Precursor for labeled polymers and surfactants |

| [1,2-¹³C₂]Bromoacetaldehyde | ¹³C₂H₃BrO | Mild oxidation of the alcohol group | Building block in heterocyclic synthesis |

| [1,2-¹³C₂]Bromoacetic acid | ¹³C₂H₃BrO₂ | Strong oxidation of the alcohol group | Precursor for labeled amino acids and esters |

| [1,2-¹³C₂]Vinyl bromide | ¹³C₂H₃Br | Dehydration and elimination reaction | Monomer for labeled polymer synthesis |

A key application of this compound is the incorporation of the intact ¹³C-¹³C unit into larger, more complex molecules. This is particularly powerful for structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. When two ¹³C atoms are directly bonded, they exhibit a phenomenon known as ¹³C-¹³C spin-spin coupling (J-coupling), which provides a distinct and unambiguous signal in the ¹³C NMR spectrum. This signal serves as a definitive confirmation that the two-carbon unit has remained connected throughout a multi-step synthesis. Furthermore, the magnitude of this coupling constant can offer detailed electronic information about the bond connecting the two labeled atoms. This technique has been successfully applied in fields such as nucleic acid research, where site-specific ¹³C labels are used to probe the structural dynamics of DNA and RNA. nih.gov

Stable isotope-labeled amino acids are critical for proteomics and the study of protein structure and function by NMR. rsc.orgnih.gov Synthetic routes to ¹³C-labeled amino acids often rely on versatile building blocks. rsc.orgnih.gov 2-Bromo(1,2-¹³C₂)ethanol can be chemically modified and used as a precursor to introduce a labeled two-carbon fragment during the synthesis of amino acids like isoleucine, threonine, or their derivatives. For instance, after conversion to a more reactive electrophile, the ¹³C₂-unit can be used to alkylate a glycine (B1666218) enolate equivalent, a common strategy in amino acid synthesis. The resulting labeled amino acids can then be incorporated into proteins in cellular expression systems, enabling advanced structural biology studies on proteins that are difficult to produce otherwise. rsc.orgnih.gov

Investigation of Reaction Mechanisms and Pathways

Isotopic labeling is a fundamental tool for elucidating the precise sequence of bond-breaking and bond-forming events that constitute a chemical reaction mechanism. alfa-chemistry.com

By introducing the well-defined ¹³C-¹³C unit from 2-Bromo(1,2-¹³C₂)ethanol at a specific position in a reactant molecule, chemists can track the fate of these two carbon atoms through a chemical reaction. After the reaction is complete, analysis of the product's isotopic distribution, typically by mass spectrometry or ¹³C NMR, reveals where the labeled atoms have moved. This method is indispensable for studying complex molecular rearrangements, where the carbon skeleton of a molecule is altered in non-obvious ways. It provides direct evidence for proposed mechanistic pathways, confirming or refuting hypotheses about how atoms are reorganized during the transformation.

| Reaction Stage | Hypothetical Structure | Description |

|---|---|---|

| Starting Material | R-¹³CH₂-¹³CH₂-X | A target molecule is synthesized with the ¹³C₂ unit from 2-Bromo(1,2-¹³C₂)ethanol. |

| After Rearrangement (Hypothesis 1) | R-¹³CH(X)-¹³CH₃ | Analysis shows the ¹³C atoms are still adjacent, supporting a simple rearrangement mechanism (e.g., a 1,2-hydride shift). |

| After Rearrangement (Hypothesis 2) | ¹³CH₃-R(X)-¹³CH₂ | Analysis shows the ¹³C atoms are now separated, indicating a more complex mechanism involving C-C bond cleavage. |

The Kinetic Isotope Effect (KIE) is a phenomenon where changing an atom in a reactant to one of its heavier isotopes causes a change in the reaction rate. nih.gov This effect arises because the heavier isotope forms a stronger chemical bond with a lower vibrational frequency. Consequently, more energy is required to break this bond, which can slow down the rate-determining step of a reaction if that bond is cleaved.

While the KIE for deuterium (B1214612) (²H) is large, the ¹³C KIE is much smaller but still highly informative. nih.gov By comparing the reaction rate of a compound synthesized with 2-Bromo(1,2-¹³C₂)ethanol to its unlabeled counterpart, researchers can measure the ¹³C KIE. If a significant KIE is observed, it provides strong evidence that a bond to one of the labeled carbon atoms is being broken or formed in the slowest step of the reaction. This information is crucial for pinpointing the rate-determining step and understanding the geometry of the transition state. harvard.edu

| Isotopic Pair | Typical KIE (k_light / k_heavy) | Interpretation |

|---|---|---|

| ¹H / ²H (Deuterium) | 2 – 8 | Primary KIE; indicates C-H bond breaking in the rate-determining step. |

| ¹²C / ¹³C | 1.02 – 1.08 | Primary KIE; indicates C-C, C-O, or C-Br bond breaking in the rate-determining step. A smaller but significant effect. |

| ¹²C / ¹³C | 0.98 – 1.02 | Secondary KIE or no effect; indicates the labeled carbon is not directly involved in bond-breaking/forming in the rate-determining step. |

Elucidation of Metabolic Pathways and Carbon Flux in Biological Systems

The primary application of tracers derived from 2-Bromo(1,2-¹³C₂)ethanol is in metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions. By introducing molecules with carbon atoms replaced by the heavy isotope ¹³C, researchers can track the journey of these atoms through various metabolic routes.

Studies utilizing ¹³C-labeled ethanol (B145695), which can be synthesized from 2-Bromo(1,2-¹³C₂)ethanol, have been instrumental in understanding how different organs and cell types metabolize alcohol. In perfused liver studies, for instance, the labeled carbon atoms from ethanol can be tracked as they are incorporated into various metabolites. This allows for a detailed examination of the rate of ethanol oxidation and its effects on other metabolic pathways, such as gluconeogenesis and the tricarboxylic acid (TCA) cycle. By observing the distribution of the ¹³C label, scientists can determine the primary routes of ethanol metabolism and how these might be altered under different physiological or pathological conditions.

The central metabolic network, which includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, is fundamental to cellular energy production and biosynthesis. Tracers synthesized from 2-Bromo(1,2-¹³C₂)ethanol enable precise mapping of carbon flow through these interconnected pathways. When cells are cultured in the presence of ¹³C-labeled substrates derived from this precursor, the labeled carbons are distributed throughout the metabolic network. By analyzing the isotopic labeling patterns in key metabolites, researchers can calculate the relative and absolute fluxes through different reactions. This information is crucial for understanding cellular physiology in various states, including in diseases like cancer, where metabolic reprogramming is a hallmark.

Table 1: Example Data from a Hypothetical ¹³C-Tracer Experiment

| Metabolite | Isotope Labeling Pattern | Inferred Pathway Activity |

| Citrate | M+2 | High TCA Cycle Flux |

| Lactate | M+2 | Significant Pyruvate Production from Labeled Precursor |

| Ribose-5-phosphate | M+1 | Active Pentose Phosphate Pathway |

This table illustrates the type of data obtained from metabolic flux analysis studies using ¹³C-labeled tracers. The specific labeling patterns (e.g., M+1, M+2 indicating one or two ¹³C atoms) in downstream metabolites provide quantitative insights into the activity of different metabolic pathways.

The distribution of ¹³C atoms in metabolites following the introduction of a labeled tracer creates a unique "isotopic fingerprint." This fingerprint provides a wealth of information about the metabolic pathways that were active. For example, the specific positions of the ¹³C atoms in amino acids or fatty acids can reveal the entry points of the labeled carbon into central metabolism and the relative activities of different biosynthetic pathways. High-resolution analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are used to decipher these complex labeling patterns. This level of detail allows for a nuanced understanding of metabolic regulation and can reveal unexpected metabolic routes.

The enzymatic oxidation of alcohols is a key process in many organisms. By using ¹³C-labeled ethanol synthesized from 2-Bromo(1,2-¹³C₂)ethanol, the kinetics of enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase can be studied in detail. The rate of conversion of the labeled ethanol to labeled acetaldehyde (B116499) and then to labeled acetate (B1210297) can be precisely measured. This allows for the quantification of enzyme activity in situ and provides insights into the factors that regulate these important metabolic steps. Such studies are vital for understanding the biochemical basis of alcohol metabolism and its impact on cellular health.

Advanced Research Methodologies and Future Directions

Integration of Isotopic Tracing with Systems Biology Approaches

Isotopic tracing is a powerful technique for mapping the flow of atoms through metabolic networks. immune-system-research.com When a ¹³C-labeled substrate is introduced into a biological system, the labeled carbon atoms are incorporated into downstream metabolites, enabling the dynamic mapping of metabolic pathways. immune-system-research.com Systems biology, which seeks to understand the complex interactions within biological systems, heavily relies on such dynamic data to build and validate comprehensive models of cellular metabolism.

The use of 2-Bromo(1,2-¹³C₂)ethanol in this context offers a unique probe for tracking the metabolic fate of the two-carbon ethanol (B145695) backbone. In cellular systems, ethanol can be metabolized into acetyl-CoA, a central hub in metabolism. By tracing the ¹³C₂-moiety from the labeled ethanol, researchers can elucidate the contributions of ethanol to various metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. This is particularly relevant in studying the metabolism of certain microorganisms and in understanding the metabolic effects of ethanol in higher organisms.

The integration of data from 2-Bromo(1,2-¹³C₂)ethanol tracing experiments with other "omics" data (e.g., proteomics, transcriptomics) within a systems biology framework can provide a more holistic understanding of cellular responses to ethanol. For instance, changes in metabolic flux, as determined by ¹³C tracing, can be correlated with changes in gene expression or protein levels to identify key regulatory points in metabolic networks.

Computational Modeling for Advanced Isotopic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a computational method used to quantify intracellular metabolic fluxes. frontiersin.org This technique relies on mathematical models that describe the flow of ¹³C atoms through a metabolic network. frontiersin.org By measuring the isotopic labeling patterns of key metabolites, typically via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, these models can be used to estimate the rates of metabolic reactions. nih.gov

In the context of ¹³C-MFA, 2-Bromo(1,2-¹³C₂)ethanol serves as a tracer that provides specific constraints on the computational model. The known labeling of the two-carbon unit simplifies the analysis of labeling patterns in downstream metabolites. For example, the incorporation of the intact ¹³C₂-unit into acetyl-CoA and subsequently into citrate in the TCA cycle would result in a predictable labeling pattern that can be readily detected and quantified.

Advanced computational frameworks, including machine learning-based approaches, are being developed to improve the speed and accuracy of ¹³C-MFA. acs.orgnih.gov These methods can handle complex metabolic networks and large datasets, enabling a more comprehensive analysis of metabolic phenotypes. The use of specifically designed tracers like 2-Bromo(1,2-¹³C₂)ethanol in conjunction with these advanced modeling techniques can enhance the resolution and reliability of flux estimations.

| Parameter | Description | Relevance for 2-Bromo(1,2-¹³C₂)ethanol |

|---|---|---|

| Tracer Input Function | The isotopic composition of the labeled substrate being introduced into the system. | 100% labeling of both carbon atoms in the ethanol backbone. |

| Metabolic Network Stoichiometry | The balanced chemical reactions of the metabolic pathways being investigated. | Defines the possible routes for the metabolism of the ¹³C₂-moiety. |

| Atom Transition Maps | Describes the mapping of atoms from substrates to products for each reaction. | Crucial for predicting the labeling patterns of downstream metabolites. |

| Measured Isotope Labeling Data | The experimentally determined mass isotopomer distributions of key metabolites. | Provides the data for fitting the computational model and estimating fluxes. |

Development of Novel ¹³C-Labeling Technologies for Efficiency and Versatility

The synthesis of isotopically labeled compounds can be complex and costly. rsc.org Recent advancements in ¹³C-labeling technologies are focused on improving the efficiency, versatility, and cost-effectiveness of these syntheses. One promising approach involves the use of ¹³C elemental carbon to produce versatile ¹³C₂ building blocks, such as acetylene (B1199291). rsc.org These building blocks can then be used in a variety of chemical transformations to produce a wide range of ¹³C-labeled molecules. rsc.org

While specific details on the synthesis of 2-Bromo(1,2-¹³C₂)ethanol are not extensively published, general methods for the production of 2-bromoethanol (B42945) involve the reaction of ethylene (B1197577) oxide with hydrobromic acid. nbinno.cominnospk.com Adapting these methods using ¹³C₂-labeled ethylene oxide, which can be derived from ¹³C₂-acetylene, would be a plausible route for the efficient synthesis of 2-Bromo(1,2-¹³C₂)ethanol.

The development of more efficient and versatile labeling strategies will not only reduce the cost of labeled compounds but also expand the range of available tracers. This will enable researchers to design more sophisticated isotopic tracing experiments to investigate a wider array of metabolic questions.

Potential for New Research Applications in Material Science and Environmental Chemistry

The applications of 2-Bromo(1,2-¹³C₂)ethanol are not limited to the life sciences. Its unique properties also make it a valuable tool in material science and environmental chemistry.

In material science , the unlabeled counterpart, 2-bromoethanol, is used as a comonomer in the production of polymers and as a reagent in various chemical syntheses. nbinno.com The ¹³C-labeled version can be used to study polymerization mechanisms and the structure of resulting polymers using techniques like solid-state NMR. By incorporating the labeled monomer into a polymer chain, researchers can track the connectivity and dynamics of the polymer backbone, providing insights into its material properties.

In environmental chemistry , isotopically labeled compounds are used to trace the fate and transport of pollutants in the environment. alfa-chemistry.com 2-Bromoethanol itself can be an environmental contaminant, and its labeled form can be used as an internal standard for accurate quantification in environmental samples. isotope.comisotope.com Furthermore, 2-Bromo(1,2-¹³C₂)ethanol can be used in laboratory studies to investigate the degradation pathways of bromo-organic compounds in soil and water, helping to develop more effective remediation strategies. alfa-chemistry.com

| Field | Specific Application | Methodology |

|---|---|---|

| Material Science | Studying polymerization kinetics and mechanisms. | Solid-State NMR, Mass Spectrometry |

| Material Science | Characterizing polymer structure and dynamics. | Solid-State NMR |

| Environmental Chemistry | Quantification of 2-bromoethanol in environmental samples. | Isotope Dilution Mass Spectrometry |

| Environmental Chemistry | Tracing the environmental fate and degradation of bromo-organic compounds. | Liquid Chromatography-Mass Spectrometry |

Q & A

Basic Research Questions

Q. How can researchers ensure positional fidelity of 13C labeling during the synthesis of 2-Bromo(1,2-13C2)ethanol?

- Methodological Answer : The synthesis of isotopically labeled compounds requires precise control of reaction pathways. For this compound, a Grignard reagent approach (e.g., using 13C-labeled ethylene oxide as a precursor) followed by bromination may ensure retention of isotopic labels. Reaction conditions (e.g., temperature, catalyst selection) must minimize isotopic scrambling. Analytical techniques like 13C NMR should confirm labeling fidelity by verifying chemical shifts and coupling constants specific to the 1,2-13C2 configuration .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies protons adjacent to Br and OH groups, while 13C NMR confirms isotopic labeling positions via distinct chemical shifts (e.g., C1 and C2 in the ethanol backbone).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic patterns (e.g., M+2 peaks from 13C and Br isotopes).

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-Br stretch at ~600 cm⁻¹) .

Q. Why is the 1,2-13C2 isotopic label critical in metabolic studies involving ethanol derivatives?

- Methodological Answer : The dual 13C labeling enables precise tracking of metabolic pathways via isotopic tracer analysis . For example, in studies of ethanol metabolism in astrocytes, 13C-labeled carbons can be traced using NMR or LC-MS to identify intermediates (e.g., acetyl-CoA) and quantify flux through pathways like the TCA cycle or lipid biosynthesis .

Advanced Research Questions

Q. How can this compound be used to investigate neurochemical mechanisms of ethanol intoxication?

- Methodological Answer :

- Experimental Design : Administer this compound to model organisms (e.g., mice) and use 13C-labeled metabolic profiling to track its conversion into neuroactive metabolites (e.g., acetaldehyde, acetate).

- Analytical Workflow : Combine LC-MS/MS for quantification of labeled metabolites with immunohistochemistry to localize enzymes like ALDH2 in astrocytes, which mediate ethanol detoxification .

- Data Interpretation : Correlate isotopic enrichment with behavioral outcomes (e.g., motor coordination deficits) to link metabolic dysregulation to intoxication effects .

Q. How should researchers resolve discrepancies in quantifying this compound degradation products across analytical platforms?

- Methodological Answer :

- Sample Preparation : Standardize protocols for quenching reactions (e.g., rapid freezing) and extraction solvents (e.g., acetonitrile for polar metabolites).

- Cross-Validation : Compare data from HPLC-UV , GC-MS , and LC-HRMS to identify platform-specific biases (e.g., ionization suppression in MS).

- Internal Standards : Use isotopically labeled analogs (e.g., this compound-d4) to correct for recovery variations .

Q. What mechanistic insights can be gained by studying bromine's role in nucleophilic substitution reactions of this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of 13C-labeled vs. unlabeled ethanol derivatives to elucidate transition-state geometry. For example, secondary KIEs (13C) in SN2 reactions reveal steric and electronic effects of Br.

- Computational Modeling : Use DFT calculations to simulate Br leaving-group behavior and predict regioselectivity in substitution reactions (e.g., with thiols or amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.